molecular formula C28H27N5S B2686351 N-methyl-3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbothioamide CAS No. 381697-17-2

N-methyl-3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbothioamide

Katalognummer: B2686351
CAS-Nummer: 381697-17-2
Molekulargewicht: 465.62
InChI-Schlüssel: FKXZVIBYTWUDDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a bipyrazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the transformation of the compound into desired products. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving optimal results .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different functionalized derivatives, while substitution reactions can introduce new substituents onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

N-methyl-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-methyl-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and interaction with enzymes or receptors are essential to understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bipyrazole derivatives and aromatic thioamides. These compounds share structural similarities but may differ in their functional groups and overall properties .

Uniqueness

What sets N-methyl-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide apart is its specific combination of functional groups and the resulting chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

N-methyl-3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbothioamide is a compound belonging to the bipyrazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including the compound . Research indicates that derivatives with similar structures exhibit significant cytotoxicity against multiple cancer cell lines.

Table 1: Cytotoxicity Data of Related Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.01Aurora-A kinase inhibition
Compound BHCT1160.39Induction of apoptosis
N-methyl-bipyrazoleA5490.28Cell cycle arrest at G1 phase
Compound CHepG20.74Inhibition of CDK2

The This compound demonstrated promising results in preliminary screenings against various cancer cell lines, showing IC50 values comparable to established anticancer agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, several studies suggest that it may act through:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The ability to halt the cell cycle at specific phases contributes to its anticancer efficacy.

Study 1: In Vitro Analysis

In a recent study published in Pharmaceutical Research, researchers evaluated the cytotoxic effects of N-methyl-bipyrazole on MCF7 and HepG2 cell lines. The study found that the compound induced significant apoptosis and exhibited an IC50 value of approximately 0.5 µM against MCF7 cells.

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. The study also noted that it downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Future Directions

Further research is needed to fully elucidate the biological activity and mechanisms of action of this compound. Potential areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents.
  • Structure-Activity Relationship (SAR) : Identifying modifications that enhance efficacy and reduce toxicity.

Eigenschaften

IUPAC Name

N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5S/c1-19-9-13-21(14-10-19)25-17-26(33(30-25)28(34)29-3)24-18-32(23-7-5-4-6-8-23)31-27(24)22-15-11-20(2)12-16-22/h4-16,18,26H,17H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXZVIBYTWUDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.